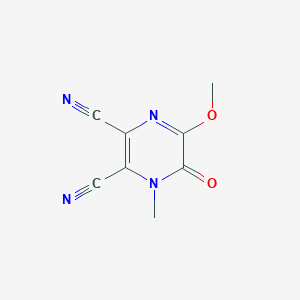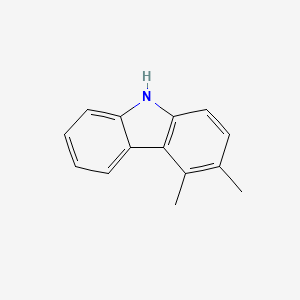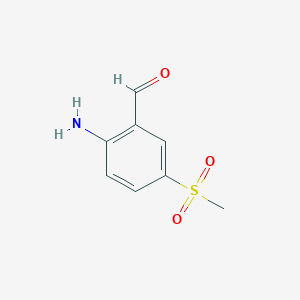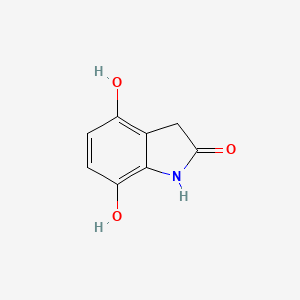
4,7-Dihydroxyindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dihydroxyindolin-2-one is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
準備方法
The synthesis of 4,7-Dihydroxyindolin-2-one typically involves the construction of the indole nucleus followed by specific functionalization at the 4 and 7 positions. One common method includes the use of Lewis acid-catalyzed reactions, Mitsunobu reactions, and Pd-mediated cross-coupling reactions . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
4,7-Dihydroxyindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of hydroxyindole derivatives .
科学的研究の応用
4,7-Dihydroxyindolin-2-one has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anti-inflammatory and anticancer agent . Its ability to inhibit specific enzymes and pathways makes it a valuable compound for drug development and therapeutic applications .
作用機序
The mechanism of action of 4,7-Dihydroxyindolin-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit topoisomerase IV, an essential enzyme for DNA replication, leading to DNA damage and cell death . This dual mode of action, involving both direct enzyme inhibition and the generation of reactive species, contributes to its effectiveness as an antimicrobial and anticancer agent.
類似化合物との比較
4,7-Dihydroxyindolin-2-one can be compared with other indole derivatives such as 3-substituted-indolin-2-one and oxoindolin-2-one . While these compounds share a common indole nucleus, their specific functional groups and substitutions confer unique biological activities. For example, 3-substituted-indolin-2-one derivatives have shown potent anti-inflammatory activity, whereas oxoindolin-2-one derivatives are being explored for their anticancer properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and biological activities make it a valuable target for further study and development.
特性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
4,7-dihydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H7NO3/c10-5-1-2-6(11)8-4(5)3-7(12)9-8/h1-2,10-11H,3H2,(H,9,12) |
InChIキー |
MXVHAAHCXUAZOP-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2NC1=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H-Furo[2,3-F]indole](/img/structure/B13111397.png)
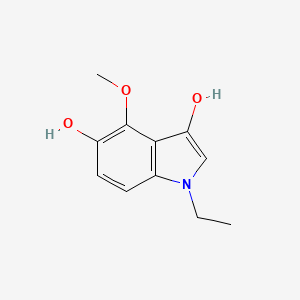
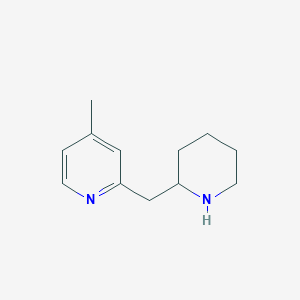
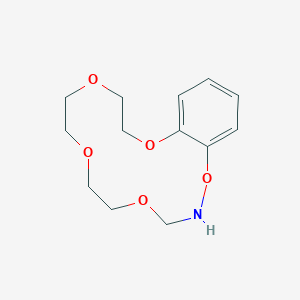
![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-2-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13111420.png)

![2-([2,2'-Bipyridin]-5-yl)aniline](/img/structure/B13111431.png)
